molecular formula C9H10N2O B11918649 N,6-dimethylbenzo[d]isoxazol-3-amine

N,6-dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B11918649
M. Wt: 162.19 g/mol
InChI Key: OQRMFDGOGUWOSC-UHFFFAOYSA-N
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Description

N,6-Dimethylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C9H10N2O. It belongs to the class of isoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylphenylhydrazine with ethyl oxalyl chloride to form the corresponding hydrazone, which is then cyclized to yield the desired isoxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N,6-Dimethylbenzo[d]isoxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inhibitor of the TRIM24 bromodomain, an epigenetic reader involved in tumorigenesis. By binding to this target, the compound can modulate gene expression and inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

    N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine: Another isoxazole derivative with similar structural features but different biological activities.

    3,6-Dimethylbenzo[d]isoxazol-5-amine: Lacks the N-substitution but shares the core isoxazole structure.

Uniqueness: N,6-Dimethylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit the TRIM24 bromodomain sets it apart from other isoxazole derivatives, making it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,6-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)12-11-9(7)10-2/h3-5H,1-2H3,(H,10,11)

InChI Key

OQRMFDGOGUWOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)NC

Origin of Product

United States

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